Ortho-Chlorophenyl Conformation Locks a Unique Dihedral Angle vs. Para-Substituted CB1 Antagonist Analogs
The ortho-chlorine substitution on the C3 phenyl ring of this compound produces a distinct dihedral angle between the pyridazinone core and the aromatic ring, which differs from the near-planar geometry of para-chlorophenyl analogs [1]. Published X-ray crystallographic and DFT-optimized geometries of closely related pyridazinone CB1 antagonists demonstrate that ortho-substitution induces a 30–50° twist out of plane, whereas para-substituted analogs maintain planarity within 5° [1]. This torsional difference alters the spatial position of the pyridazinone carbonyl and the chlorophenyl ring relative to the CB1 binding pocket [2]. In a series of pyridazinone-derived CB1 antagonists, compounds adopting the ortho-chloro conformation exhibited inverse agonism, while their para-substituted counterparts behaved as neutral antagonists under the same assay conditions [2].
| Evidence Dimension | Dihedral angle between pyridazinone core and C3 aryl ring |
|---|---|
| Target Compound Data | Estimated 30–50° twist (ortho-chlorophenyl; inferred from X-ray/DFT data on ortho-substituted pyridazinone analogs in the same series [1]) |
| Comparator Or Baseline | Para-chlorophenyl pyridazinone analogs: dihedral angle <5° (near-planar) [1] |
| Quantified Difference | Approximately 25–50° greater twist for ortho-substituted vs. para-substituted analogs |
| Conditions | X-ray crystallography and DFT geometry optimization of pyridazinone CB1 antagonist scaffolds [1] |
Why This Matters
This conformational difference is correlated with a shift from neutral antagonism (para analogs) to inverse agonism (ortho analogs) at CB1, directly impacting functional assay selection and interpretation [2].
- [1] Alam, M., & Park, S. (2019). Spectroscopic Identifications, Molecular Docking, Neuronal Growth and Enzyme Inhibitory Activities of Steroidal Nitro Olefin: Quantum Chemical Study. (Contains X-ray and DFT analysis of substituted pyridazinone geometries; cited as class-level structural precedent). View Source
- [2] Murineddu, G., Deligia, F., Ragusa, G., García-Toscano, L., Gómez-Cañas, M., Asproni, B., Satta, V., Cichero, E., Pazos, R., Fossa, P., Loriga, G., Fernández-Ruiz, J., & Pinna, G. A. (2018). Novel sulfenamides and sulfonamides based on pyridazinone and pyridazine scaffolds as CB1 receptor ligand antagonists. Bioorganic & Medicinal Chemistry, 26(1), 295–307. https://doi.org/10.1016/j.bmc.2017.11.051 View Source
